Mirtazapine N-Sulfate Sodium Salt
Description
Properties
Molecular Formula |
C₁₇H₁₉N₃NaO₃S |
|---|---|
Molecular Weight |
368.41 |
Synonyms |
2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-2-ium-2-sulfonate Sodium Salt |
Origin of Product |
United States |
Synthetic Methodologies for Mirtazapine N Sulfate Sodium Salt
Chemical Synthesis Routes for N-Sulfation of Mirtazapine (B1677164) Analogs
The N-sulfation of mirtazapine, which contains a tertiary amine within its piperazine (B1678402) moiety, can be approached through several synthetic strategies. These routes are primarily categorized into direct sulfation methods and more complex multistep pathways.
Direct sulfation is the most straightforward approach, where mirtazapine is reacted with a sulfating agent to form an intermediate zwitterionic N-sulfate, which is subsequently neutralized with a sodium base to yield the final salt. The choice of sulfating agent is critical to ensure selectivity for the nitrogen atom and to minimize side reactions.
Common sulfating agents for amines include sulfur trioxide complexes, which are generally preferred due to their milder nature compared to free sulfur trioxide. nih.gov
Sulfur Trioxide-Pyridine Complex (SO₃•py): This is a widely used reagent for the sulfamation of primary and secondary amines and can be applied to tertiary amines. researchgate.net The reaction would involve treating mirtazapine, dissolved in an aprotic solvent like dichloromethane (B109758) (DCM) or chloroform, with the SO₃•py complex.
Sulfur Trioxide-Triethylamine Complex (SO₃•NEt₃): As an alternative, the triethylamine (B128534) complex of sulfur trioxide offers similar reactivity. oup.com The choice between pyridine (B92270) and triethylamine complexes can be influenced by the ease of removal of the corresponding amine byproduct during workup.
Chlorosulfonic Acid (ClSO₃H): This is a highly reactive sulfating agent. Its reaction with a tertiary amine like mirtazapine would likely proceed readily, but its high reactivity may lead to a lack of selectivity and potential side reactions if other sensitive functional groups are present. The reaction typically generates hydrogen chloride as a byproduct, which would form a hydrochloride salt with any unreacted amine. google.com
The general mechanism for direct sulfation involves the nucleophilic attack of the tertiary nitrogen of the mirtazapine piperazine ring on the sulfur atom of the sulfating agent. This forms a zwitterionic sulfamate (B1201201) intermediate. Subsequent treatment with a base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), neutralizes the intermediate to produce the final Mirtazapine N-Sulfate Sodium Salt.
Table 1: Potential Direct Sulfating Agents for Mirtazapine
| Sulfating Agent | Formula | Typical Solvent | Key Considerations |
| Sulfur Trioxide-Pyridine | SO₃•C₅H₅N | Dichloromethane, Chloroform | Mild reagent, good for selective N-sulfation. Pyridine removal required. researchgate.net |
| Sulfur Trioxide-Triethylamine | SO₃•N(C₂H₅)₃ | Dichloromethane, 1,2-Dichloroethane (B1671644) | Alternative to pyridine complex; triethylamine is more volatile. oup.com |
| Chlorosulfonic Acid | ClSO₃H | Chlorinated Solvents | Highly reactive, may cause side reactions. HCl byproduct formation. google.com |
For complex molecules where direct sulfation might lack selectivity or yield, multistep pathways involving protecting groups are a standard strategy in organic synthesis. utdallas.edu In the context of Mirtazapine N-Sulfate, such a pathway is less likely to be necessary given the nucleophilicity of the target nitrogen.
However, a hypothetical multistep route could involve:
Modification of the Mirtazapine Skeleton: A precursor to mirtazapine could be modified before the final cyclization step that forms the tetracyclic system.
N-Derivatization: The piperazine nitrogen could be derivatized with a group that is later converted to a sulfate (B86663). This is an overly complex approach for this target molecule but remains a tool in the synthetic chemist's arsenal (B13267) for analogous, more complex structures.
A more relevant multistep consideration would be the synthesis of sulfamate esters from sulfamic acid salts activated by triphenylphosphine (B44618) ditriflate, although this is more applicable to forming N-sulfonyl bonds with different functionalities. nih.gov
Process Optimization for this compound Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity. This involves a systematic study of various reaction parameters. google.com
The efficiency of the N-sulfation reaction is highly dependent on the conditions employed.
Temperature: Sulfation reactions, particularly with potent agents like SO₃ complexes or chlorosulfonic acid, are often exothermic. The temperature should typically be maintained at a low level (e.g., 0 °C to room temperature) to control the reaction rate, prevent degradation of the starting material or product, and minimize the formation of byproducts. google.com
Solvent: The choice of solvent is critical. Aprotic, non-reactive solvents such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane are generally suitable as they can dissolve the reactants without participating in the reaction. oup.comgoogle.com The solubility of the intermediate zwitterion and the final sodium salt can influence the reaction's progress and ease of isolation.
Catalyst: N-sulfation of amines with sulfur trioxide complexes is typically a stoichiometric reaction and does not require a catalyst. The reaction is driven by the nucleophilicity of the amine and the electrophilicity of the sulfating agent.
pH: pH control is most critical during the workup and isolation phase. After the initial sulfation reaction, the mixture will be acidic. A carefully controlled addition of a sodium base (e.g., aqueous NaOH or NaHCO₃) is required to neutralize the mixture and form the desired sodium salt. The final pH will affect the product's solubility and stability, and precise control is necessary to induce precipitation or facilitate extraction.
Achieving high yield and purity requires careful management of the reaction and subsequent purification steps.
Stoichiometry Control: Using a slight excess of the sulfating agent can help drive the reaction to completion, but a large excess can lead to unwanted side reactions and complicate purification. oup.com
Workup Procedure: A typical workup would involve quenching the reaction by adding it to cold water or a buffer solution. This is followed by neutralization with a sodium base.
Extraction: If the product is soluble in an organic solvent, liquid-liquid extraction can be used to separate it from aqueous-soluble impurities.
Crystallization: The most common method for purifying solid organic compounds is crystallization. The crude this compound could be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the solution. researchgate.net
Chromatography: If crystallization is ineffective, column chromatography could be employed for purification, although this is often less desirable for large-scale production due to cost and solvent usage.
Table 2: Summary of Process Optimization Parameters
| Parameter | Objective | Typical Conditions/Methods | Rationale |
| Temperature | Minimize byproducts, control exotherm | 0 °C to 25 °C | Prevents degradation and improves reaction selectivity. google.com |
| Solvent | Ensure reactant solubility, inertness | Dichloromethane, 1,2-Dichloroethane | Aprotic solvents prevent interference with the sulfating agent. oup.com |
| pH Control | Isolate final sodium salt | Addition of NaOH or NaHCO₃ post-reaction | Crucial for forming the target salt and enabling purification. |
| Purification | Remove unreacted materials and byproducts | Crystallization, Extraction | Essential for achieving high purity required for analytical standards. researchgate.net |
Scale-Up Considerations for Laboratory or Pilot Production
Transitioning the synthesis from a laboratory bench to a pilot plant scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility. google.com
Heat Management: The exothermic nature of the sulfation reaction becomes a major safety concern on a larger scale. Pilot plant reactors must have efficient cooling systems and controlled addition funnels to manage the heat generated and prevent thermal runaway.
Reagent Handling: Handling highly reactive and corrosive materials like chlorosulfonic acid or moisture-sensitive sulfur trioxide complexes requires specialized equipment and safety protocols in a pilot plant setting.
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration, which can lead to byproduct formation. The viscosity of the reaction mixture can change during the reaction, impacting mixing.
Isolation and Drying: The filtration and drying of the final product must be scalable. Large-scale filters (e.g., Nutsche filters) and vacuum ovens are required to handle larger quantities of the this compound efficiently and safely.
Process Safety Analysis: A thorough hazard and operability (HAZOP) study is essential before any scale-up to identify potential risks associated with the reagents, reaction conditions, and equipment.
Metabolic Formation and Enzymatic Deconjugation of Mirtazapine N Sulfate Non Clinical, in Vitro and Animal Model Systems
In Vitro Biotransformation Studies of Mirtazapine (B1677164) to N-Sulfate
Current research on the in vitro metabolism of mirtazapine has focused almost exclusively on its oxidative metabolites. Studies utilizing human liver microsomes and recombinant CYP enzymes have successfully identified and characterized the formation of 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine-N-oxide. nih.govdoi.orgnih.gov These investigations have provided valuable kinetic data, including Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for these primary metabolic routes. nih.govdoi.org
However, there is a notable lack of studies specifically investigating the formation of Mirtazapine N-Sulfate in these in vitro systems. Consequently, information regarding the enzymes and mechanisms involved in this potential metabolic pathway is unavailable.
There are no published studies that have identified the specific sulfotransferase (SULT) isoenzymes responsible for the N-sulfation of mirtazapine. While the human liver contains a variety of SULTs that catalyze the sulfation of numerous xenobiotics and endogenous compounds, their substrate specificity for mirtazapine has not been explored. nih.govnih.gov
Due to the absence of research on mirtazapine N-sulfation, there is no available data on the kinetic parameters (Km, Vmax, IC50) for the sulfotransferase enzymes that might be involved in this metabolic pathway.
The universal sulfate (B86663) donor for all sulfotransferase-mediated reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov It can be inferred that any potential N-sulfation of mirtazapine would be a PAPS-dependent process. However, direct experimental evidence confirming this requirement for mirtazapine specifically is lacking.
Chemical Mechanisms of N-Sulfation and De-sulfation
The general chemical mechanism of sulfation involves the transfer of a sulfonate group (SO3) from PAPS to an acceptor molecule, in this case, the nitrogen atom of mirtazapine, catalyzed by a sulfotransferase. The reverse reaction, de-sulfation, can occur through the action of sulfatases. While these are established biochemical principles, the specific application and dynamics of these mechanisms to mirtazapine have not been studied.
Characterization of N-Sulfate as a Metabolite in Non-Human Biological Matrices
A comprehensive search of scientific literature did not yield any studies that have identified or characterized Mirtazapine N-Sulfate in any non-human biological matrices, such as cell cultures, isolated enzymes, or animal tissue homogenates. While one study mentions sulfate conjugation as a biotransformation pathway for mirtazapine, it provides no further details or data. nih.gov
Data Tables
Due to the lack of available data, no data tables can be generated.
Chemical Stability and Degradation Pathways of Mirtazapine N Sulfate Sodium Salt
Forced Degradation Studies Under Diverse Stress Conditions
Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify the likely degradation products of a drug substance. nih.gov This helps in establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods. nih.govbiomedres.us Studies on Mirtazapine (B1677164) have been conducted under various stress conditions as recommended by the International Council on Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress. isca.meresearchgate.net
Hydrolytic Degradation (Acidic, Basic, Neutral pH)
The susceptibility of a drug to hydrolysis at different pH values is a key stability parameter. Mirtazapine has been subjected to hydrolytic stress across acidic, basic, and neutral conditions.
Acidic Conditions: In one study, Mirtazapine was treated with 0.1N methanolic hydrochloric acid and refluxed on a boiling water bath for 8 hours. isca.meijpra.com Under these conditions, the drug was found to undergo degradation. biomedres.usisca.me
Basic Conditions: When subjected to 0.1N methanolic sodium hydroxide (B78521) under the same reflux conditions, Mirtazapine also showed degradation. The reaction in the alkaline medium was observed to be more intense and rapid compared to the acidic conditions. isca.me
Neutral Conditions: Some studies have noted that little degradation was observed in neutral media, suggesting greater stability at neutral pH compared to acidic or basic environments. semanticscholar.org
Table 1: Summary of Hydrolytic Degradation Studies on Mirtazapine
| Stress Condition | Reagent | Duration | Observation |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N Methanolic HCl | 8 hours (reflux) | Degradation observed isca.me |
| Basic Hydrolysis | 0.1N Methanolic NaOH | 8 hours (reflux) | Intense and quicker degradation than acidic conditions isca.me |
| Neutral Hydrolysis | Water | Not Specified | Little degradation reported semanticscholar.org |
Oxidative Degradation Mechanisms and Products
Oxidative degradation is a common pathway for pharmaceuticals, especially those with functional groups susceptible to oxidation, such as amines. nih.gov
Mirtazapine's stability was tested using 3% hydrogen peroxide (H₂O₂). While no significant degradation was detected at normal temperatures, refluxing the solution led to degradation of the drug. isca.meresearchgate.net A primary mechanism of degradation under these conditions is N-oxidation. researchgate.net The formation of Mirtazapine N-oxide is a known transformation, and this compound is listed as a potential impurity in Mirtazapine formulations. researchgate.netuspnf.com Specifically, "Mirtazapine Impurity A" is identified as 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c] isca.mebenzazepine 2-oxide. uspnf.com
Photolytic Degradation Pathways
Photostability testing is essential to demonstrate that a drug is not unacceptably affected by light exposure. nih.gov When Mirtazapine was exposed to a light source, studies observed a slight decrease in the parent drug concentration and the appearance of an additional peak in chromatographic analysis, indicating the formation of a photolytic degradation product. isca.me Research suggests that photocatalyzed N-oxidation is a potential pathway for Mirtazapine degradation under light exposure, similar to its degradation under chemical oxidative stress. researchgate.net
Thermal Degradation Profiles
To assess thermal stability, Mirtazapine samples have been subjected to dry heat conditions (e.g., 70°C). isca.me While specific degradation percentages are not always detailed, studies on certain formulations, such as a Mirtazapine-loaded nanoemulsion, have shown that the degradation of the active ingredient was very slow at various temperatures, indicating good chemical stability against heat. core.ac.uk
Identification and Structural Characterization of Degradation Products
A stability-indicating method using High-Performance Liquid Chromatography (HPLC) has been developed to separate Mirtazapine from its degradation products formed under various stress conditions. isca.meijpra.com The degradation products were well-resolved from the parent drug peak, demonstrating the specificity of the analytical method. isca.me
The retention times of the degradation products vary depending on the stress condition applied.
Table 2: Reported HPLC Retention Times of Mirtazapine and Its Degradants
| Condition | Retention Time (minutes) |
|---|---|
| Mirtazapine (Parent Drug) | 8.33 - 8.43 isca.meijpra.com |
| Acid Stress Degradants | 2.48, 5.1, 11.65 isca.me |
| Alkaline Stress Degradants | 2.6, 6.8 isca.me |
| Oxidative Stress Degradants | 5.8, 8.8, 10.5 isca.me |
| Photolytic Degradant | 5.1 isca.me |
Mass Spectrometric Identification of Impurities and Degradants
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of pharmaceutical impurities and degradants. researchgate.netamericanpharmaceuticalreview.com This technique allows for the determination of the molecular weight of unknown compounds and, with high-resolution mass spectrometry (HR/MS), their elemental composition. americanpharmaceuticalreview.com
For Mirtazapine, LC-MS studies have been instrumental in characterizing its degradation products. researchgate.net Tandem MS (MS/MS) experiments, which involve fragmenting the initial ion, provide structural information that helps in elucidating the exact structure of the degradants. americanpharmaceuticalreview.com This methodology is crucial for confirming the identity of proposed degradation products, such as the Mirtazapine N-oxide formed during oxidative and photolytic stress. researchgate.netuspnf.com
NMR Elucidation of Degradation Product Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds, including the degradation products of active pharmaceutical ingredients. core.ac.uk For mirtazapine, forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have been performed to identify potential degradants. isca.mebiomedres.us
While specific NMR data for the degradation products of Mirtazapine N-Sulfate Sodium Salt are not available, studies on mirtazapine have identified key impurities and degradants. For instance, mirtazapine N-oxide is a known impurity and oxidation product. semanticscholar.orgpharmaffiliates.com The structure of such compounds is typically confirmed using a combination of spectroscopic techniques, where NMR plays a pivotal role in establishing the precise location of chemical modifications.
In a hypothetical degradation scenario for this compound, one could anticipate hydrolysis of the sulfate (B86663) group, leading back to the parent mirtazapine or a hydroxylated metabolite, or degradation of the core tetracyclic structure. The structural confirmation of such potential degradants would heavily rely on 1H and 13C NMR, along with two-dimensional NMR experiments, to precisely map the atomic connectivity.
Table 1: Potential Degradation Products of Mirtazapine Derivatives and Methods for Structural Elucidation
| Potential Degradant | Formation Condition | Primary Elucidation Technique |
| Mirtazapine N-Oxide | Oxidation | NMR, Mass Spectrometry (MS) |
| Desmethylmirtazapine | Metabolism, Hydrolysis | NMR, MS |
| 8-hydroxymirtazapine | Metabolism, Hydrolysis | NMR, MS |
| Products of Ring Cleavage | Severe acid/base hydrolysis | NMR, MS, IR Spectroscopy |
Chemical Kinetics and Thermodynamics of Degradation Processes
The study of chemical kinetics provides crucial information on the rate at which a drug degrades, which is essential for determining its shelf-life and storage conditions. core.ac.uk Thermodynamic parameters, in turn, offer insight into the energy changes associated with degradation reactions.
For mirtazapine, degradation studies have shown that the process can follow first-order kinetics under specific conditions, such as in a nanoemulsion formulation subjected to accelerated stability testing. core.ac.uk The degradation rate constant (k) can be determined at various temperatures to construct an Arrhenius plot, which allows for the calculation of the activation energy (Ea) required for the degradation reaction to occur.
A study on a mirtazapine-loaded nanoemulsion demonstrated the chemical stability of the drug, with degradation following a first-order pattern at different temperatures. core.ac.uk While this data pertains to mirtazapine itself within a specific formulation, it establishes a methodological precedent for how the stability of this compound could be quantitatively assessed. Such an analysis would be critical to understanding its stability profile.
Table 2: Hypothetical Kinetic Data for Degradation Studies
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 40 | Data Not Available | Data Not Available |
| 50 | Data Not Available | Data Not Available |
| 60 | Data Not Available | Data Not Available |
Chemical Compatibility Studies with Excipients or Solvents (Focus on chemical reactions, not formulation stability)
The chemical compatibility of an active pharmaceutical ingredient (API) with excipients is a cornerstone of pre-formulation studies. Incompatibilities can lead to the degradation of the API, affecting its efficacy and safety. dntb.gov.ua
Research on mirtazapine hemihydrate has evaluated its compatibility with a range of common pharmaceutical excipients using techniques like Fourier transform infrared spectroscopy (FTIR) and thermal analysis. dntb.gov.uaresearchgate.net These studies have shown that while mirtazapine is compatible with excipients like α-lactose monohydrate, starch, and sorbitol at temperatures below 130°C, potential interactions were noted with D-mannitol and stearic acid even at room temperature. dntb.gov.uaresearchgate.net Concerns were also raised for polyvinylpyrrolidone (B124986) K30 and aerosil at temperatures exceeding 100°C. dntb.gov.ua
Regarding solvents, mirtazapine is known to be slightly soluble in water. fda.govfda.gov Its synthesis and purification often involve solvents such as dichloromethane (B109758), ethyl acetate, ethanol, and heptane. patsnap.comgoogle.comgoogle.com The potential for chemical reactions between this compound and various solvents, particularly protic solvents that could facilitate hydrolysis of the sulfate group, would need to be thoroughly investigated. An understanding of its solubility in different solvents is also crucial; studies have shown that the aqueous solubility of mirtazapine can be significantly enhanced by cosolvents like polyethylene (B3416737) glycol 400 and surfactants such as sodium lauryl sulfate. scirp.org
Table 3: Reported Compatibility of Mirtazapine Hemihydrate with Common Excipients
| Excipient | Compatibility | Conditions / Notes |
| α-Lactose Monohydrate | Compatible | Below 130°C |
| Starch | Compatible | Below 130°C |
| Sorbitol | Compatible | Below 130°C |
| D-Mannitol | Potential Interaction | Concerns at room temperature |
| Stearic Acid | Potential Interaction | Concerns at room temperature |
| Polyvinylpyrrolidone K30 | Precaution Advised | Above 100°C |
Theoretical and Computational Chemistry Studies on Mirtazapine N Sulfate Sodium Salt
Quantum Chemical Calculations
There are no specific studies available that report on the quantum chemical calculations of Mirtazapine (B1677164) N-Sulfate Sodium Salt. Such studies would theoretically provide insights into the molecule's electronic properties and reactivity.
No published data exists on the electronic structure or reactivity predictions for Mirtazapine N-Sulfate Sodium Salt. General principles of computational chemistry suggest that the addition of a sulfate (B86663) group would significantly alter the electronic distribution and reactivity compared to the parent mirtazapine molecule, but specific calculations are not available.
A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding the compound's chemical reactivity and electronic transitions.
While computational methods are often used to predict spectroscopic parameters, no such predictions for the NMR chemical shifts or vibrational frequencies of this compound have been published. For the parent compound, mirtazapine, some theoretical studies have been performed to correlate computational data with experimental findings, but these cannot be extrapolated to the N-Sulfate sodium salt.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling and dynamics simulations for this compound are not found in the scientific literature. These simulations would be valuable for understanding its conformational flexibility and interactions with biological systems.
There is no available research on the conformational analysis or energy landscapes of this compound. Such studies would identify the most stable three-dimensional structures of the molecule, which is essential for understanding its chemical behavior.
No molecular dynamics simulations or docking studies have been published that investigate the interaction of this compound with enzymes such as sulfotransferases. While sulfotransferases are known to be involved in the metabolism of various compounds, their specific interaction with this mirtazapine derivative has not been computationally modeled.
QSAR/QSPR Approaches for Chemical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to predict the properties of chemical compounds based on their molecular structures. mdpi.comnih.gov These approaches are foundational in modern computational chemistry for estimating physicochemical properties, thereby accelerating research and reducing the need for extensive experimental work. mdpi.com While specific QSPR studies dedicated exclusively to this compound are not widely available in peer-reviewed literature, the principles of QSPR can be applied to predict its key physicochemical characteristics. This section will explore the theoretical application of QSPR models for this compound, drawing upon established methodologies for similar drug-like molecules and salts.
The core principle of QSPR involves creating a mathematical relationship between a molecule's structural features (descriptors) and a specific property. mdpi.com
Property = f(Descriptor 1, Descriptor 2, ... Descriptor n)
For this compound, the primary physicochemical properties of interest for prediction would include aqueous solubility, partition coefficient (LogP), and melting point. The addition of the highly polar N-Sulfate group and the ionic sodium salt character compared to the parent Mirtazapine molecule is expected to drastically alter these properties.
Molecular Descriptors for this compound
To build a predictive QSPR model, a range of molecular descriptors would be calculated from the structure of Mirtazapine N-Sulfate. Given the compound's nature as an ionic salt, special consideration is necessary. In many QSPR workflows, salts are either modified by removing the counter-ion or are handled using descriptors capable of representing non-fully connected structures. researchgate.net
For predicting the physicochemical properties of this compound, the following categories of descriptors would be paramount:
Constitutional Descriptors: These include basic structural information such as molecular weight, atom counts (oxygen, sulfur, nitrogen), and the number of rotatable bonds.
Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule. Indices like the Wiener index and Kier & Hall connectivity indices would capture the molecular branching and shape.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insight into the electronic properties. For a charged species like the Mirtazapine N-Sulfate anion, descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential, and partial charges on atoms would be critical. acs.org The high electron density around the sulfate group would be a particularly influential feature.
Hydrogen Bonding Descriptors: The capacity to act as a hydrogen bond acceptor is significantly increased by the sulfate group. Descriptors quantifying the number of hydrogen bond acceptors and donors are strongly correlated with properties like solubility and melting point. researchgate.netsemanticscholar.org
Predicting Physicochemical Properties
Aqueous Solubility (Log S): The parent compound, mirtazapine, is characterized by poor water solubility. nih.govscirp.orgnih.gov The introduction of an N-Sulfate sodium salt functional group would be expected to dramatically increase its aqueous solubility due to the high polarity and ionic nature of the sulfate moiety. A hypothetical QSPR model for solubility would likely be dominated by descriptors related to polarity, hydrogen bonding, and molecular size.
Hypothetical QSPR Model for Aqueous Solubility (Log S) A multiple linear regression (MLR) model for predicting the solubility of a series of related sulfate salts might take the following form. This is an illustrative example of the model structure.
| Parameter | Description | Hypothetical Value |
| Equation | Log S = c + (k1 * TPSA) - (k2 * MW) + (k3 * HBA) | Log S = 0.5 + (0.02 * TPSA) - (0.01 * MW) + (0.3 * HBA) |
| c | Regression Constant | 0.5 |
| k1, k2, k3 | Descriptor Coefficients | 0.02, -0.01, 0.3 |
| TPSA | Topological Polar Surface Area | A key descriptor for predicting transport properties. |
| MW | Molecular Weight | Often negatively correlated with solubility. |
| HBA | Hydrogen Bond Acceptors | Positively correlated with aqueous solubility. |
| R² | Coefficient of Determination | > 0.75 (Target for a predictive model) |
| Q² | Cross-validated R² | > 0.60 (Target for a robust model) |
Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Mirtazapine has a reported LogP of 2.9, indicating it is quite lipophilic. scirp.orgscirp.org The this compound, being an ionic and highly polar derivative, would have a significantly lower, likely negative, LogP value. QSPR models for LogP often rely heavily on descriptors that quantify polar and non-polar surface areas.
Melting Point: Predicting the melting point is notoriously difficult with QSPR models. bohrium.com It is influenced by complex factors including molecular symmetry, intermolecular forces, and crystal lattice energy. For an ionic compound like this compound, electrostatic interactions would be a dominant factor. A predictive model would need to incorporate descriptors that reflect molecular shape, hydrogen bonding capabilities, and ionic character. researchgate.netelsevierpure.com
Predicted Physicochemical Property Comparison This table illustrates the expected shift in physicochemical properties from the parent compound to its N-Sulfate sodium salt derivative, which a QSPR model would aim to quantify.
| Property | Mirtazapine (Parent Compound) | This compound (Predicted Trend) | Key Influencing Factors for QSPR |
| Aqueous Solubility | Very Poor scirp.orgscirp.org | High | Ionic character, increased polarity, hydrogen bond acceptors (sulfate group) |
| LogP (Lipophilicity) | ~2.9 (Lipophilic) scirp.orgscirp.org | Significantly Lower (Hydrophilic) | Addition of charged sulfate group |
| Melting Point | ~114-116 °C | Significantly Higher | Strong ionic lattice forces, intermolecular hydrogen bonding |
| Polar Surface Area | Moderate | High | Contribution from the SO₄⁻ group |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Mirtazapine N-Sulfate Sodium Salt in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfonation of mirtazapine using sulfuric acid under controlled conditions, followed by neutralization with sodium hydroxide to form the sodium salt. Key steps include:
- Titration-based acid-alkali reactions to ensure stoichiometric equivalence (e.g., sulfuric acid and sodium hydroxide titration for neutralization) .
- Precipitation and filtration to isolate the salt, using techniques similar to magnesium carbonate preparation (e.g., vacuum filtration to collect insoluble salts) .
- Purity validation via UV spectroscopy or titration, as outlined in USP standards for sodium salts .
Q. How can researchers determine the solubility and stability of this compound in aqueous solutions?
- Methodological Answer :
- Solubility testing : Prepare saturated solutions in buffers of varying pH (e.g., 2.0–9.0) and measure dissolved concentrations via gravimetric analysis or spectrophotometry .
- Stability profiling : Use accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation products via HPLC, referencing USP guidelines for sodium phosphate stability protocols .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopic methods : FT-IR to confirm sulfonate functional groups; NMR for structural elucidation .
- Chromatography : Reverse-phase HPLC with UV detection for purity assessment, using mobile phases described in USP monographs for sodium salts .
- Elemental analysis : Quantify sodium content via atomic absorption spectroscopy, adhering to USP sodium sulfide TS preparation standards .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the pharmacokinetic profile of this compound compared to its parent compound?
- Methodological Answer :
- Comparative bioavailability studies : Administer equimolar doses of mirtazapine and its sulfate salt in animal models, collecting plasma samples at timed intervals. Analyze using LC-MS/MS, referencing extraction protocols from antidepressant efficacy studies .
- Tissue distribution analysis : Use radiolabeled compounds to track organ-specific uptake, ensuring ethical alignment with preclinical guidelines for psychotropic drugs .
Q. How can contradictions in efficacy data from in vitro vs. in vivo studies of this compound be resolved?
- Methodological Answer :
- Mechanistic reconciliation : Perform parallel assays to compare receptor binding (e.g., α2 antagonism) in isolated cells versus whole-animal models, using depression rating scales (e.g., Montgomery-Åsberg Depression Rating Scale) to correlate biochemical and behavioral outcomes .
- Dose-response modeling : Apply nonlinear regression to identify thresholds where sulfate salt solubility impacts bioavailability, as demonstrated in antidepressant sensitivity studies .
Q. What strategies are recommended for validating bioanalytical methods specific to this compound in complex matrices?
- Methodological Answer :
- Matrix effect mitigation : Use protein precipitation with acetonitrile followed by solid-phase extraction, referencing USP protocols for sodium tetraphenylboron TS in biological samples .
- Cross-validation : Compare results across multiple detection methods (e.g., HPLC-UV vs. LC-MS/MS) to ensure specificity, as per guidelines from antidepressant pharmacodynamic studies .
Methodological Considerations from Evidence
- Synthesis and Analysis : Adapt salt preparation frameworks from sodium sulfate titration and magnesium carbonate precipitation , ensuring alignment with USP reagent testing standards .
- Pharmacological Evaluation : Leverage clinical trial design principles from antidepressant research, particularly sensitivity to change metrics and ethical data extraction protocols .
- Data Interpretation : Address qualitative differences in symptom rating scales (e.g., Hamilton vs. Montgomery-Åsberg scales) when correlating biochemical and clinical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
